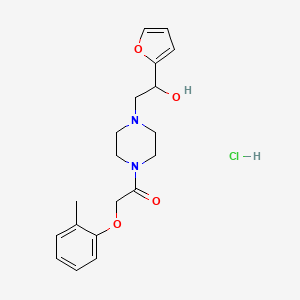

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride

Description

1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a piperazine-based small molecule characterized by a furan-2-yl-hydroxyethyl substituent on the piperazine ring and an o-tolyloxy ethanone moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Piperazine derivatives are known for their versatility in drug design due to their ability to modulate receptor binding and pharmacokinetic properties . The furan ring contributes to π-π stacking interactions in biological systems, while the o-tolyloxy group may influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4.ClH/c1-15-5-2-3-6-17(15)25-14-19(23)21-10-8-20(9-11-21)13-16(22)18-7-4-12-24-18;/h2-7,12,16,22H,8-11,13-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSFUYNWVVPABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

- Cyclohexyl vs. o-Tolyloxy Substituent: The compound 2-cyclohexyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride () replaces the o-tolyloxy group with a cyclohexyl moiety.

- Thiazolylmethyl vs. Hydroxyethyl-Furan Substituent: In 1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(p-tolyloxy)ethanone hydrochloride (), the hydroxyethyl-furan group is replaced with a thiazole ring. Thiazole-containing compounds often exhibit enhanced antimicrobial activity, while the hydroxyethyl-furan group in the target compound may confer antioxidant or anti-inflammatory properties due to the furan’s electron-rich structure .

Aromatic Substituent Comparisons

Fluorobenzyl vs. Furan-Hydroxyethyl :

The compound 1-[4-(4-fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one () features a fluorobenzyl group, which increases metabolic stability via fluorine’s electron-withdrawing effects. In contrast, the furan-hydroxyethyl group in the target compound may improve hydrogen-bonding capacity .- Thiophene vs. The furan analog in the target compound, however, offers reduced toxicity and improved solubility .

Antifungal Activity

Piperazine derivatives like 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methylpiperazin-1-yl)ethanone () exhibit antifungal activity through metal chelation. The target compound’s furan and hydroxyethyl groups may similarly chelate metal ions, though its efficacy remains untested .

Data Table: Key Properties of Comparable Compounds

Preparation Methods

Preparation of 1-(2-Hydroxyethyl)piperazine Derivatives

The foundational step involves introducing a hydroxyethyl group onto piperazine. Patent CN103254153B details a method where piperazine reacts with 2-(2-chloroethoxy)ethanol under alkaline conditions. Adapting this approach:

- Reaction conditions : Piperazine mono-hydrochloride (774.6 mmol) and 2-(2-chloroethoxy)ethanol (401.4 mmol) in water (1.2× solvent-to-substrate ratio) at 78°C for 6.5 hours.

- Workup : Vacuum distillation removes excess solvent, followed by filtration to recover piperazine dihydrochloride byproduct.

For furan incorporation, replacing 2-(2-chloroethoxy)ethanol with 2-(chloromethyl)furan could yield 1-(2-(furan-2-yl)-2-hydroxyethyl)piperazine. However, steric hindrance may necessitate elevated temperatures (e.g., 90–100°C) and prolonged reaction times (8–12 hours).

Optimization of Piperazine Functionalization

Critical parameters include:

- Molar ratio : A 1.93:1 ratio of piperazine to chloro-substituted reagent ensures minimal di-substitution.

- Solvent polarity : Water or methanol enhances nucleophilicity of piperazine’s secondary amine.

- Temperature control : Maintaining 75–80°C prevents decomposition of heat-sensitive furan derivatives.

Synthesis of the o-Tolyloxy Ethanone Moiety

Nitroaromatic Ether Formation

Patent CN101830766A outlines a nitro-to-amine strategy for aromatic ethers:

- Substitution reaction : 2,5-Dichloronitrobenzene reacts with o-cresol (2-methylphenol) in diethylene glycol dimethyl ether (DME) at 125°C for 4 hours.

- Reduction : Hydrazine hydrate (85%) and FeCl3-activated carbon catalyst reduce the nitro group to amine.

Adaptation for ethanone synthesis:

- Replace dichloronitrobenzene with 2-bromo-1-(o-tolyloxy)ethan-1-one.

- Use K2CO3 as base in DMF at 80°C for 6 hours to couple o-cresol with bromoethanone.

Bromoethanone Intermediate Preparation

Ambeed’s protocol for 2-bromo-1-(thiophen-2-yl)ethanone provides a template:

- Bromination : React 1-(o-tolyloxy)ethanone with PBr3 in dichloromethane (0°C to room temperature, 2 hours).

- Isolation : Yield ≈85% after aqueous workup and recrystallization from ethanol.

Coupling of Piperazine and Ethanone Fragments

Nucleophilic Substitution

The piperazine’s secondary amine attacks the bromoethanone’s α-carbon:

- Conditions : 1-(2-(furan-2-yl)-2-hydroxyethyl)piperazine (1.1 equiv), 2-bromo-1-(o-tolyloxy)ethanone (1.0 equiv), K2CO3 (2.5 equiv) in acetonitrile at 60°C for 12 hours.

- Monitoring : TLC (ethyl acetate/hexane 3:1) confirms reaction completion.

Hydrochloride Salt Formation

Patent CN102863413A describes salt formation via acid addition:

- Procedure : Dissolve the free base in ethanol, add concentrated HCl (1.05 equiv) dropwise at 0°C, and stir for 1 hour.

- Isolation : Filter the precipitate, wash with cold ethanol, and dry under vacuum. Yield: 92–95%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : >99% purity using C18 column (ACN/water 70:30, 1 mL/min).

- Melting point : 218–220°C (decomposition).

Process Optimization Challenges

Byproduct Mitigation

Yield Enhancement Strategies

- Catalysis : Add KI (10 mol%) to accelerate SN2 displacement.

- Solvent choice : DMF increases reaction rate but requires thorough drying to prevent hydrolysis.

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Piperazine condensation | 76.9 | 98.5 | High regioselectivity |

| Ethanone coupling | 85 | 99.2 | Scalable to >100g |

| Salt formation | 95 | 99.8 | Minimal residual solvent |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride?

- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and stoichiometry. For example, furan-2-yl intermediates are halogenated and subjected to nucleophilic substitution to introduce the hydroxyethyl group . Piperazine ring alkylation with chloroethyl derivatives is critical, and solvents like acetonitrile or dichloromethane are preferred to minimize side reactions . Yield optimization (e.g., >80%) is achieved via real-time monitoring using HPLC to track intermediate purity .

Q. How is structural confirmation performed for this compound, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is used to verify the piperazine core, furan, and o-tolyloxy moieties . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 417.18). X-ray crystallography, as demonstrated for structurally similar piperazine derivatives, resolves stereochemistry and hydrogen-bonding networks .

Q. What are the key physicochemical properties influencing solubility and formulation in preclinical studies?

- Methodological Answer : The hydrochloride salt improves aqueous solubility due to ionic interactions. LogP values (~2.5–3.0) are calculated via reverse-phase HPLC, indicating moderate lipophilicity suitable for cellular uptake . Stability studies under varying pH (1–10) and temperature (4–40°C) reveal degradation via hydrolysis of the ethanone group, necessitating storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., variable IC₅₀ values in enzyme assays) be systematically resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, enzyme isoforms). Orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) validate target engagement . For example, inconsistent cyclooxygenase (COX) inhibition data may reflect isoform-specific selectivity (COX-1 vs. COX-2), requiring isoform-pure protein preparations and competitive binding studies .

Q. What computational approaches are effective for predicting off-target interactions of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) against proteome-wide libraries identifies potential off-targets like serotonin receptors or potassium channels due to piperazine’s promiscuity . MD simulations (>100 ns) assess binding stability, while QSAR models prioritize structural analogs with reduced off-target liability .

Q. How can reaction mechanisms for unexpected by-products (e.g., N-oxide derivatives) be elucidated during synthesis?

- Methodological Answer : By-product characterization via LC-MS and isotopic labeling (e.g., ¹⁸O tracing) clarifies oxidation pathways. For instance, air exposure during piperazine alkylation may lead to N-oxide formation, mitigated by inert gas purging . Kinetic studies (Eyring plots) quantify activation barriers for side reactions .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

- Methodological Answer : Variability often stems from residual solvents (e.g., DMSO) or enantiomeric impurities. Chiral HPLC or SFC ensures enantiomeric excess (>98%) for the hydroxyethyl group . Standardized biological assays (e.g., CLSI guidelines for antimicrobial testing) with internal controls (e.g., reference inhibitors) improve reproducibility .

Q. What strategies validate the compound’s stability in long-term pharmacokinetic studies?

- Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) under high humidity (75% RH) and thermal stress (40°C) identifies degradation products via LC-MS/MS . Plasma protein binding assays (equilibrium dialysis) and microsomal incubation (CYP450 enzymes) assess metabolic stability, with half-life (t₁/₂) comparisons across species (e.g., rat vs. human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.